4-ethylpyrazolidine-3,5-dione
Overview
Description
4-Ethylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidine-3,5-dione family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound consists of a pyrazolidine ring with two carbonyl groups at positions 3 and 5, and an ethyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpyrazolidine-3,5-dione can be synthesized using various methods. One common approach involves the reaction of hydrazine with diethyl malonate, followed by cyclization and subsequent functionalization . Another method includes the use of magnesium(II) acetylacetonate as a catalyst in a water medium, which provides high yields and is environmentally friendly .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-Ethylpyrazolidine-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-ethylpyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways . The presence of carbonyl groups in its structure allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Pyrazolidine-3,5-dione: The parent compound without the ethyl group.
1-Phenylpyrazolidine-3,5-dione: A derivative with a phenyl group at position 1.
3,5-Dimethylpyrazolidine-1,2-dione: A derivative with methyl groups at positions 3 and 5.
Uniqueness: 4-Ethylpyrazolidine-3,5-dione is unique due to the presence of the ethyl group at position 4, which can influence its biological activity and chemical reactivity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
4-ethylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)6-7-5(3)9/h3H,2H2,1H3,(H,6,8)(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOKTLWDKPEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NNC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484516 | |
Record name | 3,5-Pyrazolidinedione, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-80-4 | |
Record name | 3,5-Pyrazolidinedione, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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